N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine
Overview
Description
N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C16H13Cl2N3 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Research has explored the synthesis of novel derivatives combining phenylthiazole and quinazoline, which exhibit potential antibacterial properties. The synthesis involves the formation of a core quinazolinone structure followed by modifications to introduce different substituents, aiming at biological activity enhancement. This approach demonstrates the compound's utility in generating new molecules with potential antibacterial applications (Badwaik et al., 2009).
Anti-inflammatory and Analgesic Properties
Another study synthesized derivatives by treating chloromethylquinazolinone with various substituted amines, investigating these compounds for their anti-inflammatory and analgesic activities. The findings highlight the compound's role as a scaffold for developing molecules with potential therapeutic applications in inflammation and pain management (Srivastav et al., 2009).
Chemical Synthesis Techniques
Further research demonstrated the compound's relevance in chemical synthesis, particularly in the formation of 4-(dimethylamino)quinazoline derivatives through direct amination using specific reagents. This showcases the compound's versatility in synthetic chemistry, facilitating the development of various quinazoline derivatives under mild conditions (Chen et al., 2015).
Development of Antihistaminic Agents
The synthesis and evaluation of quinazolinone derivatives for their H(1)-antihistaminic activities have been explored, with certain derivatives showing promising results compared to standard drugs. This indicates the potential of N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine derivatives in the development of new antihistaminic agents with lower sedative effects (Alagarsamy et al., 2008).
Applications in Drug Synthesis
Research has also been conducted on the development of synthetic methodologies for the construction of complex quinazoline scaffolds linked to other heterocycles, demonstrating the compound's application in drug synthesis and the development of novel therapeutic agents (Keivanloo et al., 2018).
Mechanism of Action
Target of Action
The 4(3h)-quinazolinone moiety, a core structure in this compound, is known to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities . This suggests that the compound may interact with a variety of targets involved in these biological processes.
Biochemical Pathways
Given the broad range of activities associated with the 4(3H)-quinazolinone moiety , it is likely that this compound affects multiple pathways
Result of Action
Given the broad range of activities associated with the 4(3H)-quinazolinone moiety , it is likely that this compound induces a variety of effects at the molecular and cellular levels
Properties
IUPAC Name |
2-(chloromethyl)-N-[(3-chlorophenyl)methyl]quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3/c17-9-15-20-14-7-2-1-6-13(14)16(21-15)19-10-11-4-3-5-12(18)8-11/h1-8H,9-10H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHINTAFWLFIDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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